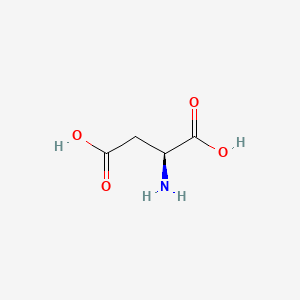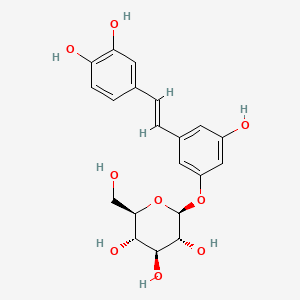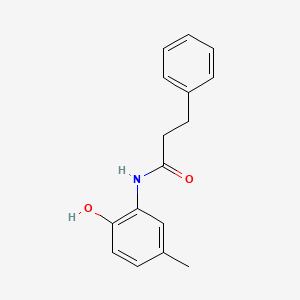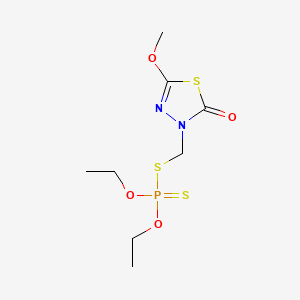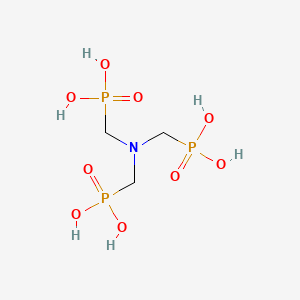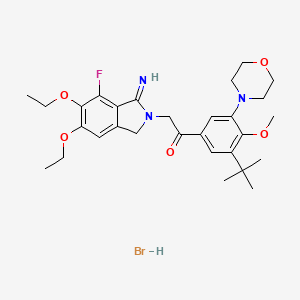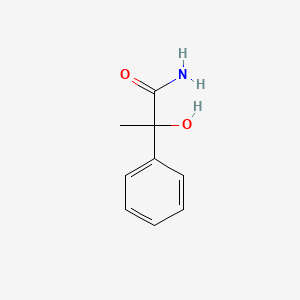
Amodiaquine hydrochloride
Overview
Description
Amodiaquine is an antimalarial drug . It is a 4-aminoquinoquinoline compound with anti-inflammatory properties . It has been used as both an antimalarial and an anti-inflammatory agent for more than 40 years . Amodiaquine is at least as effective as chloroquine, and is effective against some chloroquine-resistant strains, although resistance to amodiaquine has been reported .
Molecular Structure Analysis
The molecular formula of Amodiaquine hydrochloride is C20H22ClN3O . The InChI Key is ROEBJVHPINPMKL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.78 . The CAS number is 69-44-3 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Amodiaquine hydrochloride is used in both in vivo and in vitro scientific research applications. In vivo studies involve administering this compound to animals and observing the effects, while in vitro studies involve testing this compound in cell cultures or other laboratory settings.
In Vivo
In vivo studies of Amodiaquine hydrochloride have mainly been conducted in animal models of malaria. These studies have shown that this compound is an effective antimalarial drug in animals, with a similar efficacy to chloroquine. This compound has also been studied in animal models of cancer and autoimmune diseases, where it has been shown to have some therapeutic effects.
In Vitro
In vitro studies of Amodiaquine hydrochloride have mainly focused on its antimalarial activity. These studies have shown that this compound is an effective antimalarial drug in cell cultures, with a similar efficacy to chloroquine. This compound has also been studied in cell cultures of cancer and autoimmune diseases, where it has been shown to have some therapeutic effects.
Mechanism of Action
Target of Action
The primary target of Amodiaquine is Fe (II)-protoporphyrin IX in the malaria parasite Plasmodium falciparum . This compound binds to the free heme produced by the parasite, preventing it from converting it into a less toxic form .
Mode of Action
Like other quinoline derivatives, it is thought to inhibitheme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . Amodiaquine binds to the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The primary biochemical pathway affected by Amodiaquine is the heme polymerase pathway in the malaria parasite . By inhibiting this pathway, Amodiaquine prevents the conversion of toxic free heme into a less toxic form, leading to the accumulation of free heme within the parasite . This accumulation of free heme is toxic to the parasites and disrupts their membrane function .
Pharmacokinetics
Amodiaquine is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . The exposure of Amodiaquine (median AUC 0-∞) was found to be significantly higher in infants and children aged 1–5 years compared to older children and adults . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary with age, potentially impacting its bioavailability .
Result of Action
The result of Amodiaquine’s action is the disruption of the malaria parasite’s membrane function due to the toxicity of the accumulated free heme . This leads to the death of the parasite and the subsequent clearance of the malaria infection .
Action Environment
The efficacy and stability of Amodiaquine can be influenced by various environmental factors. For instance, resistance to Amodiaquine has been reported in some strains of Plasmodium falciparum . Additionally, certain patient characteristics, such as age and weight, can influence the pharmacokinetics and thus the efficacy of Amodiaquine .
Biological Activity
Amodiaquine hydrochloride has been found to be an effective antimalarial drug in both in vivo and in vitro studies. It has also been found to have some therapeutic effects in animal models of cancer and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of the malaria parasite, as well as to inhibit the enzymes involved in heme polymerization. It has also been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Amodiaquine hydrochloride is an effective antimalarial drug that can be used in laboratory experiments. It is easy to synthesize and can be scaled up for industrial production. However, it is not approved for human use and thus cannot be used in clinical studies.
Future Directions
Amodiaquine hydrochloride has a wide range of potential applications, both in the treatment and prevention of malaria and in the treatment of cancer and autoimmune diseases. Future research should focus on understanding the pharmacodynamics of this compound, as well as on developing more effective and safer formulations of this compound for human use. Additionally, future research should focus on developing this compound-based drugs that are more effective and have fewer side effects than existing antimalarial drugs. Finally, future research should focus on developing this compound-based drugs that are effective against drug-resistant strains of malaria.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Amodiaquine Hydrochloride interacts with various enzymes and proteins within the parasite that causes malaria . It is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites .
Cellular Effects
This compound has significant effects on the cells of the malaria parasite. It influences cell function by preventing the parasite from converting the toxic free heme into a less toxic form . This disruption in cellular metabolism leads to the death of the parasite .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to free heme within the parasite . This binding interaction prevents the parasite from converting the toxic free heme into a less toxic form, thereby exerting its anti-malarial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have stable effects over time . It remains effective and does not degrade significantly, making it a reliable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At therapeutic doses, it effectively treats malaria without causing significant adverse effects. At high doses, it may cause some toxic effects .
Metabolic Pathways
This compound is involved in the heme metabolism pathway within the malaria parasite . It interacts with the enzyme heme polymerase, inhibiting its activity and disrupting the parasite’s ability to detoxify free heme .
Transport and Distribution
It is known to be distributed throughout the body when administered and is able to reach the parasites in the blood where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the parts of the parasite’s cell where heme metabolism occurs .
Properties
| { "Design of the Synthesis Pathway": "Amodiaquine hydrochloride can be synthesized by a multi-step process involving the reaction of 4,7-dichloroquinoline with 2-diethylaminoethanol, followed by chlorination and subsequent reaction with ammonia and hydrochloric acid.", "Starting Materials": [ "4,7-dichloroquinoline", "2-diethylaminoethanol", "ammonia", "hydrochloric acid" ], "Reaction": [ "4,7-dichloroquinoline is reacted with 2-diethylaminoethanol in the presence of sodium ethoxide to form 4-(2-diethylaminoethylamino)-7-chloroquinoline.", "The resulting compound is then chlorinated with thionyl chloride to form 4-(2-diethylaminoethylamino)-7-chloroquinoline-2-ylidene chloride.", "The chlorinated compound is then reacted with ammonia in the presence of a palladium catalyst to form 4-(2-diethylaminoethylamino)-7-chloroquinoline-2-ylideneamine.", "Finally, the amine is reacted with hydrochloric acid to form amodiaquine hydrochloride." ] } | |
| 69-44-3 | |
Molecular Formula |
C20H23Cl2N3O |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H |
InChI Key |
KBTNVJNLEFHBSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |
Appearance |
Solid powder |
Color/Form |
Crystals from absolute ethanol |
melting_point |
206-208 208 °C (decomposes) Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/ 208 °C |
| 69-44-3 | |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) 8.80e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amodiaquine Hydrochloride against malaria parasites?
A1: this compound, like other quinoline antimalarials, is believed to exert its antimalarial activity by interfering with heme metabolism within the parasite, Plasmodium falciparum. [, ]. It is suggested that this compound inhibits the parasite's heme polymerase enzyme, leading to the accumulation of toxic free heme, ultimately causing parasite death [].
Q2: Are there any studies demonstrating the downstream effects of this compound on parasite biology?
A2: While the exact downstream effects are still under investigation, research suggests that this compound's disruption of heme metabolism may interfere with critical parasite functions such as DNA replication, protein synthesis, and redox homeostasis [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H22ClN3O • 2HCl. It has a molecular weight of 428.79 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize this compound []. IR spectroscopy, particularly using attenuated total reflection (ATR), has been valuable in identifying this compound in solid-state pharmaceutical formulations [].
Q5: How does this compound perform under various storage conditions?
A5: Research indicates that the stability of this compound can be influenced by factors such as temperature and humidity. Studies have investigated its stability in different formulations, including tablets and granules [, ].
Q6: Have there been any studies on improving the stability of this compound formulations?
A6: Yes, researchers have explored strategies to enhance the stability of this compound formulations. One study focused on developing a fixed-dose pediatric combination of Artesunate and this compound, evaluating its stability under accelerated conditions [].
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound is primarily known for its antimalarial activity, one study investigated its oxidation kinetics with Chloramine-T in the presence of Rhodium(III) chloride, suggesting a potential catalytic role for Rhodium(III) in this reaction [].
Q8: Have computational methods been used to study this compound?
A8: Although limited information is available on computational studies specifically on this compound, researchers have used computational approaches like molecular docking and QSAR modeling to explore the structure-activity relationships of related aminoquinoline antimalarials [].
Q9: How do structural modifications of this compound affect its antimalarial activity?
A9: While specific SAR studies on this compound are limited in the provided papers, it's important to note that even minor changes to the structure of aminoquinolines can significantly impact their pharmacological properties, including antimalarial activity, potency, and selectivity [].
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A10: Researchers have investigated various formulation approaches for this compound, including microparticle coating [], suppositories [], and mixed-ligand complexes []. These methods aim to enhance its stability, solubility, and overall bioavailability. Additionally, studies have explored the use of pH regulators, fillers, binders, disintegrants, glidants, and lubricants in tablet formulations to improve stability and manufacturing [].
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A11: Studies have shown that this compound is well-absorbed after oral administration, but it exhibits significant interindividual variability in its pharmacokinetic profile [, ]. It undergoes extensive metabolism in the liver, primarily by CYP2C8, to its active metabolite, desethylamodiaquine [, ].
Q12: Are there any known drug interactions that can affect the pharmacokinetics of this compound?
A12: Yes, this compound is known to interact with other drugs metabolized by CYP2C8, such as Chlorpromazine []. Concurrent administration of these drugs may lead to increased plasma concentrations of this compound and its metabolites [].
Q13: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?
A13: The efficacy of this compound has been extensively studied in vitro against various strains of Plasmodium falciparum. In vivo studies have been conducted in rodent malaria models and clinical trials in humans []. Additionally, research has examined its potential for single-dose treatment of giardiasis [].
Q14: Are there known mechanisms of resistance to this compound in malaria parasites?
A14: Yes, resistance to this compound, although less widespread than Chloroquine, has been reported. Mutations in the PfCRT (Plasmodium falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance gene 1) genes have been implicated in this compound resistance [].
Q15: What are the known toxicities and side effects associated with this compound use?
A15: While generally well-tolerated, this compound has been associated with adverse effects such as gastrointestinal disturbances, headache, and skin reactions. In rare cases, it can cause more severe side effects, including agranulocytosis and hepatotoxicity [, ].
Q16: Have there been any studies exploring targeted drug delivery strategies for this compound?
A16: While specific targeted delivery strategies for this compound are not extensively discussed in the provided research, researchers recognize the importance of optimizing drug delivery to maximize efficacy and minimize toxicity [, ].
Q17: Is there research on biomarkers that could predict this compound efficacy or monitor treatment response?
A17: While specific biomarkers for this compound efficacy are not extensively explored in the papers provided, research on related antimalarials highlights the need for biomarkers to guide personalized treatment strategies and improve malaria control [, ].
Q18: What analytical methods are commonly used to characterize, quantify, and monitor this compound?
A18: Various analytical techniques have been employed to study this compound, including:
- Spectrophotometry: Used for quantitative analysis based on its absorbance properties [, , ].
- High-Performance Liquid Chromatography (HPLC): Widely applied for separation and quantification of this compound and its metabolites in biological samples and pharmaceutical formulations [, , ].
- Thin-Layer Chromatography (TLC): A simpler and more cost-effective method for qualitative and quantitative analysis of this compound [].
Q19: Have these analytical methods been validated according to regulatory guidelines?
A19: Yes, many of the analytical methods used for this compound have been validated following guidelines set by organizations such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) [, , , ].
Q20: How does the dissolution rate of this compound influence its bioavailability and efficacy?
A20: The dissolution rate of this compound is a critical factor affecting its bioavailability. Studies have demonstrated that formulations with faster dissolution rates generally exhibit improved absorption and therapeutic outcomes [, ].
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: While specific data on biodegradability may be limited, it's important to note that pharmaceutical compounds, including this compound, can potentially persist in the environment and impact ecosystems. Research exploring biocompatible and biodegradable alternatives is essential for sustainability [, ].
Q22: Are there any alternative antimalarial drugs or treatment strategies that can be used in place of this compound?
A22: Yes, several other antimalarial drugs are available, including Artemisinin-based combination therapies (ACTs) like Artesunate-Amodiaquine, Artemether-lumefantrine, and Dihydroartemisinin-piperaquine. The choice of antimalarial treatment depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, patient factors (e.g., age, pregnancy), and cost-effectiveness [, , ].
Q23: What are some of the key research tools and resources used in this compound research?
A23: this compound research relies on a wide range of tools and resources, including:
Q24: What are some of the significant milestones in the history of this compound research and development?
A24: this compound was first synthesized in the 1940s and has been used clinically to treat malaria since the 1950s. Key milestones include its initial development as an antimalarial agent, its use in combination therapies, and the ongoing research to understand and overcome drug resistance [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)
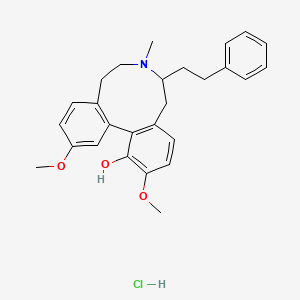
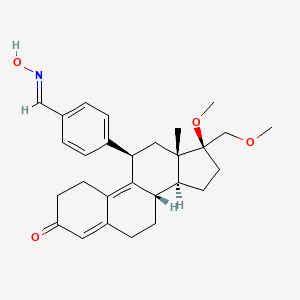
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)

